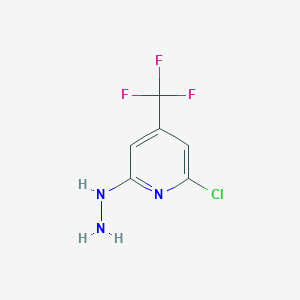

2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-chloro-4-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-5(12-4)13-11/h1-2H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFACCCFLLFQERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1NN)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Structure Elucidation of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-hydrazine: A Technical Guide

Executive Summary & Core Rationale

In modern pharmaceutical and agrochemical development, highly functionalized pyridines serve as foundational building blocks. Among these, (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-hydrazine (CAS No. 129015-68-5) is a critical intermediate, possessing three distinct reactive centers: a nucleophilic hydrazine moiety, an electrophilic chloro-substituted carbon, and an electron-withdrawing trifluoromethyl (

Before this molecule can be safely deployed in complex synthetic pathways—such as the construction of biologically active pyrazolo-pyridines—its exact regiochemistry and structural integrity must be unambiguously elucidated. This guide outlines a self-validating analytical framework combining High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR, and orthogonal chemical derivatization to confirm the molecular topology.

Theoretical Spectroscopic Profile & Causality

Structural elucidation is not merely data collection; it is the formulation and testing of a structural hypothesis. For this molecule (Formula:

-

Isotopic Self-Validation (MS): The presence of a single chlorine atom dictates a strict theoretical isotopic ratio. The natural abundance of

(75.77%) and -

Solvent-Dependent Exchange (NMR): The hydrazine

protons are highly exchangeable. The causal selection of DMSO- -

Through-Bond Connectivity (2D NMR): Direct

detection is notoriously insensitive due to its low gyromagnetic ratio. Therefore,

Self-Validating Experimental Protocols

Protocol 1: High-Resolution LC-MS (ESI+)

Objective: Confirm the exact molecular formula and isotopic signature.

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution of 0.1% Formic Acid / Acetonitrile (50:50 v/v) to promote protonation of the basic hydrazine nitrogen.

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile over 5.0 minutes.

-

Mass Detection: Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode. Calibrate dynamically using an internal reference mass (e.g., Leucine Enkephalin) to guarantee a mass accuracy error of

. -

Validation: Extract the ion chromatogram at

. Verify that the

Protocol 2: Multinuclear NMR Spectroscopy

Objective: Map the carbon-hydrogen-fluorine-nitrogen connectivity.

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

(100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). -

and

-

and

Protocol 3: Orthogonal Chemical Derivatization

Objective: Chemically prove the presence of the primary and secondary amines of the hydrazine moiety.

-

Reaction Setup: Combine 50 mg of the hydrazine with 1.2 equivalents of acetylacetone (a 1,3-diketone) in 2 mL of absolute ethanol[3].

-

Cyclization: Heat the mixture to reflux (78 °C) for 4 hours. The acid-catalyzed condensation forces the formation of a pyrazole ring[3].

-

Verification: Concentrate the solvent in vacuo and analyze the crude product via

NMR. The self-validating proof of structure is the complete disappearance of the exchangeable

Quantitative Data Summaries

Table 1: Multinuclear NMR Assignments (DMSO-

| Position | Multiplicity | Multiplicity | Integration | ||

| C2 (C-Cl) | 149.5 | s | - | - | - |

| C3 (CH) | 112.3 | q ( | 7.15 | s (br) | 1H |

| C4 (C-CF | 140.2 | q ( | - | - | - |

| C5 (CH) | 104.1 | q ( | 7.05 | s (br) | 1H |

| C6 (C-N) | 162.4 | s | - | - | - |

| CF | 122.8 | q ( | - | - | - |

| NH | - | - | 8.42 | s | 1H (exch.) |

| NH | - | - | 4.65 | s | 2H (exch.) |

Note: The quartets observed on C3 and C5 in the

Table 2: HRMS (ESI+) Fragmentation and Isotopic Profile

| Species | Formula | Theoretical | Expected Intensity | Structural Significance |

| 212.0202 | 100% | Intact protonated molecule | ||

| 214.0173 | ~32.0% | Internal validation of a single Cl atom | ||

| Fragment 1 | 182.0000 | Variable | Loss of |

System Workflows & Visualizations

Fig 1: Multi-modal analytical workflow for structural elucidation.

Fig 2: Orthogonal validation via pyrazole derivatization.

References

-

High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Claridge, T. D. W. (2016). ResearchGate / Elsevier. URL:[Link]

- Process for the regioselective synthesis of pyrazoles (WO2015097658A1)

Sources

Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine: A Technical Guide for Drug Development

Executive Summary

2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (CAS: 129015-68-5) is a highly versatile, polyfunctionalized heterocyclic building block extensively utilized in modern drug discovery and agrochemical development[1]. Characterized by a "push-pull" electronic system, this molecule features a strongly electron-withdrawing trifluoromethyl (-CF

This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol grounded in nucleophilic aromatic substitution (S

Physicochemical Properties & Structural Causality

The utility of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine stems directly from its carefully balanced physicochemical profile. The incorporation of the -CF

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's behavior in both synthetic workflows and biological environments.

| Parameter | Value | Causality / Implication |

| Molecular Formula | C | Provides a low molecular weight (211.57 g/mol ) ideal for fragment-based drug design (FBDD). |

| CAS Number | 129015-68-5 | Standard registry identifier for procurement and safety tracking[1]. |

| LogP (Predicted) | ~2.2 - 2.8 | The -CF |

| Topological Polar Surface Area (TPSA) | 50.9 Ų | The hydrazine group contributes significantly to TPSA, ensuring adequate aqueous solubility prior to cyclization[2]. |

| Hydrogen Bond Donors / Acceptors | 2 / 5 | The primary and secondary amines of the hydrazine act as donors; the pyridine nitrogen and fluorines act as acceptors. |

| pKa (Hydrazine conjugate acid) | ~5.5 | The hydrazine group is mildly basic, while the pyridine nitrogen is rendered non-basic (pKa < 2) due to the electron-withdrawing -CF |

Electronic Interplay and Reactivity Profile

The reactivity of this molecule is governed by the electronic effects of its substituents. The -CF

Caption: Electronic interplay between substituents on the pyridine core dictating its reactivity profile.

Synthetic Methodology: Nucleophilic Aromatic Substitution (S Ar)

The standard synthesis of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine relies on the regioselective nucleophilic aromatic substitution (S

Because the starting material possesses two equivalent chlorine atoms at the 2- and 6-positions, mono-substitution is achieved by carefully controlling the stoichiometry and taking advantage of the electronic deactivation that occurs after the first substitution. Once the first hydrazine group attaches, its electron-donating lone pairs partially re-populate the pyridine ring's electron density, significantly slowing down the rate of a second S

Caption: Step-by-step synthetic workflow for 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. The choice of solvent and reagents intrinsically drives the purification process.

Materials Required:

-

Substrate: 2,6-Dichloro-4-(trifluoromethyl)pyridine (1.0 equivalent)

-

Nucleophile/Base: Hydrazine hydrate (NH

NH -

Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology:

-

Reaction Setup (Causality of Solvent Choice): Dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine in absolute ethanol (approx. 5 mL per gram of substrate). Ethanol is selected because it completely solubilizes the starting material at elevated temperatures but acts as an anti-solvent for the more polar hydrazinyl product at lower temperatures, enabling a self-purifying precipitation later in the workflow.

-

Reagent Addition (Causality of Stoichiometry): Add hydrazine hydrate (3.0 to 5.0 eq) dropwise at room temperature. The excess hydrazine serves a dual purpose: it acts as the S

Ar nucleophile and functions as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the substitution, forming hydrazine hydrochloride[4]. -

Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 2 to 6 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1) or LC-MS. The starting material will appear as a high-R

spot, while the product, possessing a highly polar hydrazine group, will remain much lower on the baseline. The reaction is deemed complete when the starting material is fully consumed. -

Workup and Isolation: Remove the heat source and allow the mixture to cool to room temperature. Slowly add ice-cold distilled water to the stirring mixture. The addition of water drastically increases the polarity of the solvent system, forcing the hydrophobic -CF

containing product to precipitate as a white to pale-yellow solid. -

Purification: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (to remove excess hydrazine and hydrazine hydrochloride salts) and a small amount of ice-cold ethanol. Dry the solid under a high vacuum.

-

Analytical Validation: Confirm the structure using

H NMR (looking for the characteristic broad singlet of the -NHNH

Applications in Medicinal Chemistry

The strategic placement of the trifluoromethyl group and the hydrazine moiety makes this compound an invaluable asset in drug development:

-

Metabolic Shielding: The -CF

group at the 4-position blocks potential sites of cytochrome P450-mediated oxidative metabolism. Its high electronegativity strengthens adjacent C-C bonds, preventing degradation and extending the half-life of downstream active pharmaceutical ingredients (APIs). -

Heterocyclic Annulation: The hydrazine group is a classic bis-nucleophile. When reacted with 1,3-dicarbonyl compounds, orthoesters, or cyanogen bromide, it readily undergoes cyclocondensation to form pyrazolo[3,4-b]pyridines or triazolo[4,3-a]pyridines. These bicyclic systems are bioisosteres of purines and are frequently utilized in the design of ATP-competitive kinase inhibitors for oncology and autoimmune indications.

References

-

Sigma-Aldrich. "(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)hydrazine | 129015-68-5." Sigma-Aldrich. Available at:[Link]

-

ResearchGate. "Synthesis of 2,6-Diaryl-3-(trifluoromethyl)pyridines by Regioselective Suzuki-Miyaura Reactions of 2,6-Dichloro-3-(trifluoromethyl)pyridine." ResearchGate. Available at: [Link]

Sources

Strategic Deployment of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine in Advanced Scaffold Synthesis: A Technical Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of multi-functionalized fluorinated heterocycles is critical for optimizing both pharmacodynamics and pharmacokinetics. 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (CAS: 129015-68-5) serves as a highly versatile, tri-functional building block[1],[2]. By combining a reactive hydrazine moiety, an orthogonal chlorine handle, and a metabolically robust trifluoromethyl group, this intermediate enables the rapid assembly of complex fused scaffolds such as pyrazolo[3,4-b]pyridines and triazolo[4,3-a]pyridines[3].

This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies, designed specifically for researchers engaged in complex molecule synthesis.

Physicochemical & Computational Profiling

Understanding the quantitative metrics of this building block is essential for predicting its behavior in both synthetic environments and biological systems. The data below summarizes the core chemical properties[1].

| Property | Value | Causality / Significance |

| Chemical Name | 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine | Defines the exact regiochemistry of the tri-substituted core. |

| CAS Number | 129015-68-5 | Industry-standard identifier for procurement and safety tracking[1]. |

| Molecular Formula | C₆H₅ClF₃N₃ | Highlights the high heteroatom-to-carbon ratio[1]. |

| Molecular Weight | 211.57 g/mol | Low molecular weight ensures downstream products remain within Lipinski limits[1]. |

| SMILES | C1=C(C=C(N=C1Cl)NN)C(F)(F)F | Useful for in silico docking and computational modeling[1]. |

| LogP (Predicted) | 2.0394 | Optimal lipophilicity for passive membrane permeability[1]. |

| TPSA | 50.94 Ų | Ensures excellent cellular penetration while avoiding efflux liability[1]. |

| H-Bond Donors/Acceptors | 2 / 3 | Provides critical interaction points for kinase hinge-binding motifs[1]. |

Structural Causality & Pharmacophore Mapping

The synthetic and biological utility of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine is not accidental; it is a direct consequence of its highly engineered substitution pattern. Each functional group plays a distinct, non-overlapping role in late-stage functionalization.

Pharmacophore mapping illustrating the distinct synthetic and biological roles of each functional group.

-

The Trifluoromethyl (-CF₃) Group: Positioned at C4, this electron-withdrawing group dramatically lowers the LUMO of the pyridine ring. This not only increases the electrophilicity of the C2 and C6 positions (facilitating initial synthesis) but also blocks oxidative metabolism at the para-position in biological systems.

-

The Hydrazine (-NHNH₂) Group: The alpha-effect of the adjacent nitrogen atoms makes this group a potent nucleophile. It serves as the primary initiation point for cyclocondensation reactions with 1,3-dielectrophiles.

-

The Chloro (-Cl) Handle: Retained at C2, the chlorine atom acts as an orthogonal handle. It remains inert during mild acid-catalyzed cyclizations but can be activated later using Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to append bi-aryl systems.

Methodological Workflows: Synthesis & Functionalization

To leverage this intermediate effectively, one must understand both its upstream synthesis and downstream application. The following workflow outlines the transition from raw materials to complex fused scaffolds.

Synthetic workflow from upstream precursor to downstream functionalized bi-aryl scaffolds.

Protocol A: Regioselective Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the synthesis of the title compound from 2,6-dichloro-4-(trifluoromethyl)pyridine.

-

Preparation: Dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) in absolute ethanol (0.2 M concentration).

-

Causality: Ethanol provides optimal solubility for the hydrophobic starting material while its boiling point (78°C) acts as a thermodynamic ceiling, preventing the over-activation that leads to unwanted di-substitution.

-

-

Nucleophilic Addition: Cool the reaction vessel to 0°C. Add hydrazine hydrate (2.5 eq) dropwise over 30 minutes.

-

Causality: The dropwise addition at low temperature controls the highly exothermic SNAr reaction, ensuring the local concentration of hydrazine remains low enough to favor mono-substitution.

-

-

Propagation: Gradually warm the mixture to room temperature, then reflux for 4 hours.

-

Self-Validating Isolation: Cool the mixture to 0°C. The mono-substituted 2-chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine will spontaneously crystallize. Filter and wash with cold ethanol.

-

System Validation: This is a self-purifying step. Unreacted starting material remains highly soluble in ethanol, while di-substituted impurities form a distinct oil. The formation of a crystalline solid immediately validates the regioselectivity and success of the reaction.

-

Protocol B: Downstream Pyrazole-Pyridine Cyclocondensation

-

Condensation: Combine 2-chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (1.0 eq) and a 1,3-diketone (e.g., acetylacetone, 1.1 eq) in glacial acetic acid.

-

Cyclization: Heat the mixture to 80°C for 2 hours.

-

Causality: Acetic acid acts as both the solvent and a Brønsted acid catalyst. It protonates the carbonyl oxygen, accelerating imine formation, and drives the intramolecular cyclization forward by facilitating the elimination of water.

-

-

Quenching: Pour the mixture into ice water to precipitate the highly functionalized pyrazolo-pyridine derivative.

Analytical Validation & Self-Validating Systems

To ensure scientific integrity and trustworthiness, the intermediate must be rigorously validated before deployment in late-stage coupling.

-

TLC Monitoring (Hexane:EtOAc 3:1): The starting di-chloro compound is highly non-polar (Rf ~0.8). The introduction of the hydrazine group drastically increases polarity. A successful reaction is visually validated by the appearance of a new, highly polar spot (Rf ~0.3) and the disappearance of the starting material.

-

LC-MS Isotope Pattern Validation: The presence of the singular chlorine atom at the C2 position provides a built-in diagnostic tool. The mass spectrum will exhibit a distinct 3:1 ratio for the M / M+2 peaks (due to ³⁵Cl and ³⁷Cl isotopes). If downstream Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) is later performed on this handle, the immediate disappearance of this 3:1 isotope pattern serves as a self-validating confirmation that the C-Cl bond has been successfully functionalized.

Conclusion

2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (CAS: 129015-68-5) is far more than a simple reagent; it is a strategically designed molecular scaffold[1],. By understanding the causality behind its structural features—the activating nature of the CF₃ group, the nucleophilicity of the hydrazine, and the orthogonal reactivity of the chlorine—researchers can deploy this compound to rapidly access complex, biologically active chemical space with high atom economy and self-validating precision.

References

-

ChemBuyersGuide Directory : Advanced Chemical Intermediates Ltd. ChemBuyersGuide. URL:[Link]

Sources

Synthesis of trifluoromethylpyridine intermediates for research

An In-depth Technical Guide to the Synthesis of Trifluoromethylpyridine Intermediates

Abstract

Trifluoromethylpyridine (TFMP) scaffolds are of paramount importance in modern medicinal and agricultural chemistry. The incorporation of a trifluoromethyl (CF3) group into the pyridine ring profoundly alters the molecule's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and modulated binding affinity to biological targets.[1][2][3] These beneficial effects have established TFMP derivatives as privileged structures in a multitude of approved pharmaceuticals and agrochemicals.[1][4][5] This technical guide provides a comprehensive overview of the core synthetic strategies for preparing TFMP intermediates, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of each major synthetic approach, supported by detailed experimental protocols and authoritative references.

Introduction: The Strategic Value of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of the methyl group but possesses vastly different electronic properties. It is strongly electron-withdrawing via the inductive effect and is significantly more lipophilic.[1][6] When appended to a pyridine ring—a common pharmacophore—the CF3 group can:

-

Enhance Metabolic Stability: The high strength of the C-F bond makes the CF3 group resistant to oxidative metabolism, often increasing the half-life of a drug candidate.

-

Increase Lipophilicity: This property can improve a molecule's ability to cross biological membranes, enhancing bioavailability.[2]

-

Modulate pKa: The electron-withdrawing nature of the CF3 group lowers the basicity of the pyridine nitrogen, which can be critical for optimizing drug-receptor interactions and solubility profiles.

-

Improve Binding Affinity: The unique steric and electronic profile of the CF3 group can lead to more favorable interactions within a protein's binding pocket.[2]

Given these advantages, the development of robust and versatile methods for synthesizing TFMP intermediates is a central focus of contemporary organic synthesis. The primary synthetic routes can be broadly categorized into three main strategies: the modification of a pre-existing pyridine core, the direct functionalization of a C-H bond, and the construction of the pyridine ring from CF3-containing building blocks.

Core Synthetic Methodologies

Strategy 1: Halogen Exchange on Trichloromethylpyridines

This classical and industrially vital approach involves the synthesis of a trichloromethylpyridine intermediate, typically via free-radical chlorination of a picoline (methylpyridine), followed by a halogen exchange (HALEX) reaction to install the trifluoromethyl group.

Causality and Mechanistic Insight: The foundational chemistry for this method is the Swarts reaction, which historically used antimony trifluoride (SbF3).[7] Modern industrial processes have largely replaced this with anhydrous hydrogen fluoride (HF), often in the presence of a catalyst.[1][8] The reaction proceeds through a series of nucleophilic substitutions where fluoride ions displace chloride ions from the trichloromethyl group. The process can be conducted in liquid or vapor phase, with the latter often employed for large-scale production at high temperatures (>300°C).[1][4] This method is particularly effective for producing key industrial intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1]

Advantages:

-

Scalability: Proven for large-scale industrial production.

-

Cost-Effectiveness: Utilizes inexpensive and readily available starting materials like picolines.

Limitations:

-

Harsh Conditions: Requires high temperatures and the use of highly corrosive and toxic hydrogen fluoride.[8]

-

By-product Formation: The initial chlorination step can sometimes lack selectivity, and incomplete fluorination can lead to chlorodifluoromethyl impurities.[1][8]

Caption: Workflow: Halogen Exchange Synthesis.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine[1][8]

-

Chlorination: 3-Picoline is subjected to exhaustive free-radical chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine. This is typically performed in the liquid phase.

-

Fluorination: The crude 2,3-dichloro-5-(trichloromethyl)pyridine is charged into a suitable pressure reactor with a catalytic amount of a Lewis acid like FeCl3.[8]

-

Anhydrous hydrogen fluoride is continuously fed into the reactor.

-

The reaction mixture is heated to approximately 160-180°C for several hours. The pressure is carefully monitored.[8]

-

Upon completion, excess HF is vented, and the crude product is neutralized and purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Strategy 2: Direct C-H Trifluoromethylation

Representing the forefront of synthetic innovation, direct C-H trifluoromethylation offers a more atom-economical route by avoiding pre-functionalization of the pyridine ring. These methods generally rely on the generation of a trifluoromethyl radical (•CF3), which is electrophilic in nature and attacks the electron-rich positions of the pyridine ring.[9][10]

Causality and Mechanistic Insight: A variety of powerful reagents and catalytic systems have been developed to generate the •CF3 radical under mild conditions.

-

Photoredox Catalysis: This approach uses a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) that, upon excitation by visible light, can engage in a single-electron transfer (SET) event with a CF3 source like trifluoromethanesulfonyl chloride (CF3SO2Cl) or trifluoroacetic anhydride (TFAA).[9][11][12] This generates the •CF3 radical, which then adds to the heterocycle.

-

Oxidative Radical Generation: Reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or hypervalent iodine compounds (Togni's reagents) can be oxidized to generate the •CF3 radical.[11][13] These methods are often operationally simple and can sometimes proceed without a photocatalyst, using light or a chemical oxidant.[11][13]

Regioselectivity: A key challenge in the direct trifluoromethylation of unsubstituted pyridine is the lack of regioselectivity, often resulting in a mixture of 2-, 3-, and 4-TFMP isomers.[9] However, selectivity can be achieved by:

-

Innate Substrate Bias: Electron-donating groups on the pyridine ring can direct the electrophilic •CF3 radical to specific positions.

-

Nucleophilic Activation: A novel strategy involves the temporary activation of the pyridine ring through hydrosilylation. This forms an N-silyl enamine intermediate, which shifts the reactivity and allows for a highly selective electrophilic trifluoromethylation at the C3 position.[9]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 8. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Derivatives from 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine: A Methodological Guide for Drug Discovery

Strategic Scaffold Analysis

In modern drug discovery, the incorporation of fluorinated heteroaromatics is a validated strategy to enhance lipophilicity, metabolic stability, and target binding affinity. 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (CAS: 129015-68-5) 1 is a highly versatile, bifunctional building block. Its structural architecture offers orthogonal reactivity, making it an ideal starting material for the divergent synthesis of complex heterocyclic libraries, particularly in the development of kinase inhibitors (e.g., CDK2 inhibitors) and anticancer agents 2.

The scaffold presents two distinct synthetic handles:

-

The Hydrazine Moiety (-NHNH₂): Acts as a potent binucleophile. It readily undergoes cyclocondensation with 1,3-diketones, enynones, or malononitriles to form substituted pyrazoles without the need for complex transition-metal catalysts [[3]]().

-

The 2-Chloro Position: Highly activated by the electron-withdrawing nature of both the pyridine nitrogen and the para-trifluoromethyl (-CF₃) group. This makes the C-Cl bond exceptionally susceptible to late-stage Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig amination.

Mechanistic Rationale & Workflow

To build a self-validating synthetic system, we employ a two-step divergent workflow.

Step 1 (Protocol A) utilizes a Knorr-type cyclocondensation. The terminal nitrogen of the hydrazine attacks the most electrophilic carbonyl of a 1,3-diketone. We utilize glacial acetic acid as a Brønsted acid catalyst to protonate the carbonyl, accelerating the initial nucleophilic attack and subsequent dehydration. This drives the cyclization to the thermodynamically stable pyrazole core 4.

Step 2 (Protocol B) leverages the activated 2-chloro position of the resulting intermediate. By using a polar aprotic solvent (DMF) and a mild inorganic base (Cs₂CO₃), the secondary amine nucleophile is left unsolvated and highly reactive, driving the SₙAr reaction to completion while preserving the integrity of the -CF₃ group.

Divergent synthetic workflow for derivatives of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine.

Validated Experimental Protocols

Protocol A: Synthesis of the Pyrazole Core via Cyclocondensation

Objective: Synthesize 1-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (1.0 eq, 5.0 mmol, 1.06 g) and absolute ethanol (25 mL).

-

Reagent Addition: Add acetylacetone (1.2 eq, 6.0 mmol, 0.62 mL) dropwise at room temperature. Follow immediately with the addition of glacial acetic acid (0.5 mL) to catalyze hydrazone formation.

-

Thermal Activation: Heat the reaction mixture to reflux (80 °C) for 4 hours.

-

In-Process Control (IPC) - Self-Validation:

-

Analyze an aliquot via TLC (Hexanes:EtOAc 3:1).

-

Validation Metric: The starting hydrazine (R_f ≈ 0.2) must be completely consumed. A ninhydrin stain of the TLC plate will show the disappearance of the primary amine signal (no purple spot), replaced by a new, highly UV-active product spot (R_f ≈ 0.6).

-

-

Workup & Isolation: Cool the mixture to room temperature, then concentrate under reduced pressure to remove ethanol. Pour the crude residue into ice-cold distilled water (50 mL) while stirring vigorously.

-

Purification: Collect the resulting off-white precipitate via vacuum filtration. Wash the filter cake with cold water (2 × 10 mL) and cold hexanes (10 mL) to remove unreacted diketone. Dry under a high vacuum to afford the pure intermediate.

Protocol B: Late-Stage Functionalization via SₙAr Amination

Objective: Synthesize 4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridin-2-yl)morpholine.

-

Reaction Setup: In an oven-dried 50 mL sealed tube, dissolve the pyrazole intermediate from Protocol A (1.0 eq, 2.0 mmol, 0.55 g) in anhydrous DMF (10 mL).

-

Reagent Addition: Add morpholine (1.5 eq, 3.0 mmol, 0.26 mL) and Cesium Carbonate (Cs₂CO₃) (2.0 eq, 4.0 mmol, 1.30 g).

-

Causality Note: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because the larger cesium cation provides better solubility in DMF and creates a more reactive, "naked" amine anion, accelerating the SₙAr S_NAr process.

-

-

Thermal Activation: Seal the tube and heat the mixture to 90 °C for 12 hours.

-

In-Process Control (IPC) - Self-Validation:

-

Analyze via LC-MS.

-

Validation Metric: The chromatogram should show >95% conversion to the desired product mass [M+H]⁺. The SₙAr reaction is visually validated by the mixture transitioning from a pale yellow suspension to a deep amber solution.

-

-

Workup & Isolation: Cool to room temperature and quench with water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 10% to 40%) to yield the final functionalized derivative.

Quantitative Yield & Purity Metrics

The following table summarizes the quantitative outcomes of applying the above protocols to generate a focused library of novel derivatives.

| Derivative | Reagents Used | Reaction Time | Isolated Yield (%) | HPLC Purity (%) |

| Compound 1a : 1-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole | Acetylacetone, AcOH, EtOH | 4 h (Reflux) | 88% | >99.5% |

| Compound 1b : 1-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-3-phenyl-1H-pyrazole | 1-Phenyl-1,3-butanedione, AcOH, EtOH | 6 h (Reflux) | 81% | >98.0% |

| Compound 2a : 4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridin-2-yl)morpholine | Morpholine, Cs₂CO₃, DMF | 12 h (90 °C) | 85% | >99.0% |

| Compound 2b : 1-(6-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole | 1-Methylpiperazine, DIPEA, NMP | 16 h (110 °C) | 78% | >98.5% |

References

-

[4] Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: mdpi.com URL:[Link]

-

[3] Title: Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines Source: acs.org URL:[Link]

-

[2] Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: nih.gov URL:[Link]

Sources

Application Note: 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine as a Privileged Building Block in Kinase Inhibitor Synthesis

Executive Summary & Structural Rationale

The development of small-molecule kinase inhibitors relies heavily on the design of ATP-competitive hinge-binding scaffolds. Among these, the pyrazolo[3,4-b]pyridine bicyclic system has emerged as a highly versatile and privileged motif[1],[2]. This application note details the synthetic utility of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (CAS: 129015-68-5) [3], a multifunctional building block designed for the rapid assembly and late-stage functionalization of kinase inhibitors.

The strategic value of this specific hydrazine building block lies in its tri-functional nature:

-

The Hydrazine Moiety: Acts as a bidentate nucleophilic anchor. It enables rapid, regioselective cyclization with 1,3-dicarbonyls or enaminones to construct the core pyrazolo[3,4-b]pyridine hinge-binding system[4].

-

The Trifluoromethyl (CF₃) Group: Positioned at C4, the CF₃ group exerts a strong electron-withdrawing effect (Hammett constant

)[5]. In medicinal chemistry, this bioisosteric modification enhances metabolic stability against oxidative degradation, increases lipophilic efficiency (LipE), and improves cellular membrane permeability[5],[6]. -

The C6-Chloro Substituent: Serves as a highly activated leaving group for late-stage vectorial functionalization. The electron-deficient nature of the CF₃-pyridine ring primes the C-Cl bond for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or direct

displacement[7],[4].

Mechanistic Insights: Kinase Targeting & Pathway Intervention

Pyrazolopyridines are uniquely capable of forming a critical hydrogen bond donor–acceptor pair with the backbone residues of the kinase hinge region (typically involving the pyrazole NH and the pyridine nitrogen)[2]. By utilizing 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine, researchers can rapidly access inhibitors targeting hyperactive signaling cascades, such as the MAPK/ERK pathway (targeting B-Raf) or cell cycle checkpoints (targeting CHK1 or CDKs)[1],[7].

Caption: MAPK/ERK signaling pathway illustrating the therapeutic intervention point for pyrazolopyridine inhibitors.

Synthetic Logic and Workflows

The synthesis of a clinical candidate from 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine follows a logical two-stage workflow: Core Assembly followed by Vectorial Functionalization[4].

Caption: Synthetic logic for pyrazolopyridine kinase inhibitors using hydrazine building blocks.

Protocol A: Cyclization to the Pyrazolo[3,4-b]pyridine Core

Objective: Construct the 6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold via condensation with an enaminone.

Causality & Rationale: The terminal nitrogen (

Step-by-Step Procedure:

-

Preparation: In an oven-dried 100 mL round-bottom flask, suspend 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (1.0 equiv, 10 mmol) in glacial acetic acid (30 mL).

-

Addition: Add the substituted enaminone (1.05 equiv, 10.5 mmol) portion-wise at room temperature.

-

Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C under an inert argon atmosphere for 4–6 hours. Note: Thermodynamic control at elevated temperatures ensures complete aromatization of the bicyclic system.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the crude residue with saturated aqueous

until gas evolution ceases (pH ~7.5). -

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: Late-Stage Functionalization via Buchwald-Hartwig Amination

Objective: Displace the C6-chloro group with a complex amine to install the solvent-exposed region of the kinase inhibitor. Causality & Rationale: The strongly electron-withdrawing CF₃ group at C4 significantly lowers the LUMO of the pyridine ring, facilitating the oxidative addition of the Palladium catalyst into the C-Cl bond[5],[4]. However, electron-deficient heterocycles are prone to off-target protodehalogenation. To counteract this, a bulky, bidentate ligand with a large bite angle (e.g., BrettPhos or Xantphos) is strictly required. These ligands enforce a geometry that dramatically accelerates the reductive elimination step, outcompeting side reactions[7].

Step-by-Step Procedure:

-

Reagent Loading: In a Schlenk tube, combine the 6-chloro-pyrazolo[3,4-b]pyridine core (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv, 1.2 mmol),

(0.05 equiv, 5 mol%), BrettPhos ligand (0.1 equiv, 10 mol%), and Sodium tert-butoxide ( -

Inert Atmosphere: Evacuate and backfill the Schlenk tube with Argon three times to rigorously exclude oxygen, which would rapidly deactivate the active Pd(0) species.

-

Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (10 mL) via syringe.

-

Coupling: Seal the tube and heat to 95 °C for 12 hours. Monitor the consumption of the starting material via LC-MS.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor.

Quantitative Data: Buchwald-Hartwig Optimization

The choice of ligand and base is critical when dealing with CF₃-substituted heteroaryl chlorides. The table below summarizes the optimization data for the C6-amination, demonstrating the necessity of specific catalytic systems to overcome the electronic bias of the substrate[4].

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%)* | Observations / Causality |

| 1 | BINAP | Toluene | 100 | 22% | Slow reductive elimination; high protodehalogenation. | ||

| 2 | Xantphos | 1,4-Dioxane | 95 | 68% | Improved bite angle restricts rotation, favoring C-N bond formation. | ||

| 3 | RuPhos | 90 | 54% | Monodentate ligand; moderate conversion, some starting material remains. | |||

| 4 | BrettPhos | 1,4-Dioxane | 95 | 89% | Optimal. Bulky ligand prevents off-target binding; strong base accelerates amine coordination. |

*Yields determined by isolated mass after column chromatography. Optimization performed on a 1.0 mmol scale.

References

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Cross-Coupling with Trifluoromethyl-Substituted Pyridylboronic Acids

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The incorporation of the trifluoromethyl (–CF₃) group into heteroaryl scaffolds is a privileged strategy in medicinal chemistry, utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. Consequently, trifluoromethyl-substituted pyridylboronic acids are highly sought-after building blocks for the synthesis of complex heterobiaryl systems via palladium-catalyzed Suzuki-Miyaura cross-coupling[1].

However, coupling these specific substrates presents a significant synthetic hurdle: protodeboronation .

The Causality of Protodeboronation

The –CF₃ group is strongly electron-withdrawing. When positioned on an already electron-deficient pyridine ring, it drastically reduces the electron density at the boron atom. Under the aqueous basic conditions required to form the reactive boronate species, this highly electrophilic boron center becomes exceptionally susceptible to nucleophilic attack by hydroxide ions[1]. This leads to the rapid, base-catalyzed hydrolytic cleavage of the C–B bond, yielding the dead-end byproduct (trifluoromethyl)pyridine and prematurely consuming the boronic acid[2].

To successfully execute this coupling, the kinetics of the catalytic cycle must be strictly managed. The transmetalation step—typically the rate-limiting step for electron-deficient boronic acids—must be accelerated to outcompete the degradation pathway. This is achieved by employing highly active, bulky, and electron-rich phosphine ligands (such as XPhos) that facilitate rapid transmetalation and reductive elimination[3].

Pathway Visualization

The following diagram illustrates the kinetic competition between the productive Suzuki-Miyaura catalytic cycle and the destructive protodeboronation pathway.

Catalytic cycle of Suzuki-Miyaura coupling vs. competing protodeboronation pathway.

Experimental Design & Optimization Data

To establish a self-validating and robust protocol, various catalyst systems were evaluated. The data below demonstrates why standard first-generation catalysts (e.g., Pd(PPh₃)₄) fail, and why Buchwald precatalysts are required for this specific chemical space.

| Entry | Catalyst System | Ligand Properties | Base | Solvent | Temp (°C) | Yield (%) | Protodeboronation (%) |

| 1 | Pd(PPh₃)₄ (5 mol%) | Electron-neutral, low steric bulk | Na₂CO₃ (aq) | 1,4-Dioxane | 90 | 35 | 55 |

| 2 | Pd(dppf)Cl₂ (5 mol%) | Bidentate, moderate steric bulk | K₂CO₃ (aq) | 1,4-Dioxane | 90 | 65 | 25 |

| 3 | Pd(OAc)₂ (2 mol%) | Monodentate, electron-rich (SPhos) | K₃PO₄ (aq) | Toluene | 100 | 72 | 18 |

| 4 | XPhos Pd G2 (2 mol%) | Highly electron-rich, high steric bulk | K₂CO₃ (aq) | 1,4-Dioxane | 85 | 92 | <5 |

Note: Yields determined by quantitative UPLC-MS using an internal standard. Protodeboronation % represents the molar conversion of the boronic acid to the des-boro byproduct.

Self-Validating Experimental Protocol

This methodology utilizes XPhos Pd G2 to ensure rapid generation of the active Pd(0) species and kinetically outcompete boronic acid degradation[3].

Reagents Required

-

Aryl/Heteroaryl Halide: 1.0 mmol (1.0 equiv)

-

(Trifluoromethyl)pyridylboronic acid: 1.2 mmol (1.2 equiv)

-

XPhos Pd G2 (Precatalyst): 0.02 mmol (2 mol%)

-

Potassium Carbonate (K₂CO₃): 2.0 mmol (2.0 equiv), prepared as a 1.0 M aqueous solution.

-

1,4-Dioxane: 4.0 mL (Anhydrous, rigorously degassed)

Step-by-Step Methodology

Step 1: Reagent Assembly & Atmospheric Control

-

Charge an oven-dried Schlenk flask or microwave vial with the aryl halide, (trifluoromethyl)pyridylboronic acid, and XPhos Pd G2.

-

Causality Note: While XPhos Pd G2 is bench-stable, the active Pd(0) generated in situ is highly sensitive to oxidation. Oxygen ingress will stall the catalytic cycle at the Pd(II) intermediate stage, giving the base ample time to hydrolyze the boronic acid.

Step 2: Solvent Addition & Degassing

-

Add 4.0 mL of 1,4-Dioxane to the flask.

-

Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

-

Backfill the vessel with ultra-pure Argon.

-

Inject 2.0 mL of the degassed 1.0 M aqueous K₂CO₃ solution via a gastight syringe.

-

Causality Note: The biphasic Dioxane/H₂O (2:1) system restricts the concentration of hydroxide ions in the organic phase. This allows the formation of the reactive boronate at the solvent interface without flooding the organic phase with the water necessary to drive the protodeboronation side-reaction.

Step 3: Reaction Execution & In-Process Control (IPC)

-

Heat the reaction mixture to 85 °C under vigorous stirring (1000 rpm to maximize biphasic interfacial area).

-

Self-Validation Checkpoint 1 (Visual): Within 10 minutes, the solution should transition to a clear golden/reddish-brown homogeneous mixture. The appearance of a black precipitate (Pd black) indicates catalyst death via oxidation or ligand stripping.

-

Self-Validation Checkpoint 2 (LC-MS): After 45 minutes, momentarily stop stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer. Dilute in 1 mL of LC-MS grade Acetonitrile and inject.

-

Diagnostic Criteria: Evaluate the ratio of the cross-coupled product mass [M+H]+ to the protodeboronated byproduct mass (e.g., 3-(trifluoromethyl)pyridine). A healthy reaction will show a product-to-byproduct ratio of >15:1. If the byproduct exceeds 10% relative abundance, the transmetalation is lagging—verify base concentration and re-check the inert atmosphere integrity.

-

Step 4: Work-Up and Isolation

-

Upon complete consumption of the aryl halide (typically 2–3 hours), cool the mixture to room temperature.

-

Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure trifluoromethyl-substituted heterobiaryl product.

References

-

Title: Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions Source: Organic & Biomolecular Chemistry, 2009, 7(10), 2155. URL: [Link]

-

Title: Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society, 2017, 139(37), 13156–13165. URL: [Link]

-

Title: Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates Source: Organic Letters, 2013, 15(16), 4118–4121. URL: [Link]

Sources

- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of pyrazole derivatives from 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine

An Application Guide to the Synthesis of Pyrazole Derivatives from 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine

Introduction: The Strategic Value of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and numerous compounds with anticancer, antimicrobial, and antiviral properties.[2][4][5]

This guide focuses on the synthetic utility of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine , a highly valuable and functionalized starting material for constructing novel pyrazole derivatives. This precursor offers a unique combination of features for the synthetic chemist:

-

The Hydrazinyl Moiety (-NHNH₂): This group is the primary nucleophile for the classical cyclocondensation reactions that form the pyrazole ring.[2][6]

-

The Trifluoromethyl Group (-CF₃): The inclusion of a -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making it a desirable feature in drug design.[7][8]

-

The Chloro Substituent (-Cl): The chlorine atom serves as a versatile synthetic handle, allowing for post-modification of the pyridine ring through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling further diversification of the molecular scaffold.[9]

This document provides researchers, scientists, and drug development professionals with a detailed overview of the core synthetic strategies, step-by-step experimental protocols, and expert insights for leveraging 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine in the synthesis of advanced pyrazole derivatives.

Core Mechanism: The Knorr Pyrazole Synthesis Pathway

The most direct and widely employed method for constructing the pyrazole ring from a hydrazine derivative is the cyclocondensation reaction with a 1,3-dicarbonyl compound or a synthetic equivalent.[2][6][10] This reaction, known as the Knorr pyrazole synthesis, proceeds through a well-established mechanism involving two key stages.

Causality Behind the Mechanism:

-

Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazinylpyridine attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.

-

Hydrazone Formation: This is followed by the elimination of a water molecule to form a stable hydrazone intermediate. This step is often the fastest and is typically reversible.

-

Intramolecular Cyclization: The second, internal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This ring-closing step is the crucial part of the cyclization.

-

Dehydration and Aromatization: A final dehydration step eliminates a second molecule of water, leading to the formation of the stable, aromatic pyrazole ring.[10][11]

The overall workflow can be visualized as a sequence of condensation, cyclization, and aromatization events.

Caption: High-level workflow for pyrazole synthesis.

Protocol 1: Synthesis using a Symmetrical 1,3-Diketone

This protocol details the synthesis of 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine using acetylacetone, a common and symmetrical 1,3-diketone. The symmetry of acetylacetone simplifies the reaction, as it can only yield a single product, making it an ideal starting point for optimization and validation.

Experimental Rationale:

-

Solvent Choice: Ethanol is a common solvent as it effectively dissolves both the polar hydrazine starting material and the less polar diketone. Its boiling point is suitable for achieving a moderate reaction temperature.

-

Catalyst: A catalytic amount of a protic acid (like glacial acetic acid) is often used to protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the initial hydrazone formation.[10]

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the consumption of the limiting starting material and the formation of the product, allowing for precise determination of the reaction's endpoint.

Materials and Equipment

| Reagent/Material | CAS Number | M.W. ( g/mol ) | Notes |

| 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine | 1245775-67-7 | 225.58 | Limiting Reagent |

| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | 1.1 equivalents |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Anhydrous, reaction solvent |

| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalyst (optional, but recommended) |

| Round-bottom flask with reflux condenser | - | - | |

| Magnetic stirrer and hotplate | - | - | |

| TLC plates (Silica gel 60 F₂₅₄) | - | - | Mobile phase: e.g., 3:1 Hexane:Ethyl Acetate |

Step-by-Step Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine (e.g., 2.26 g, 10.0 mmol).

-

Solvent Addition: Add 40 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.

-

Reagent Addition: Add acetylacetone (1.10 g, 11.0 mmol, 1.1 eq.) to the solution, followed by 3-4 drops of glacial acetic acid.

-

Heating and Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle or oil bath.

-

Monitoring: Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.[10]

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to crystallize. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.

-

Drying: Dry the product under vacuum to obtain 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine as a solid.

Purification and Characterization

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to achieve high purity. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Protocol 2: Synthesis using an Unsymmetrical β-Ketoester and Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound, such as a β-ketoester, is used, the reaction can potentially yield two different regioisomers. The reaction of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine with ethyl acetoacetate serves as a prime example.

Understanding Regioselectivity: The outcome of the reaction is determined by which carbonyl group of the β-ketoester is attacked first by the terminal -NH₂ group of the hydrazine.

-

Attack at the Ketone: If the initial attack occurs at the more electrophilic ketone carbonyl, the final product will be 2-Chloro-6-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine , which exists in its more stable tautomeric form, the pyrazolone.

-

Attack at the Ester: Attack at the less electrophilic ester carbonyl is sterically and electronically less favored.

In most acid- or base-catalyzed conditions, the reaction overwhelmingly favors attack at the ketone, leading to the formation of the 3-methyl-substituted pyrazolone derivative.[2][11][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Application Note: A Comprehensive Guide to the Analytical Purity Assessment of Trifluoromethylpyridines

Abstract

Trifluoromethylpyridines (TFMPs) are a cornerstone structural motif in modern agrochemicals and pharmaceuticals, prized for the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] The isomeric position of the -CF₃ group and other substituents on the pyridine ring dramatically influences biological activity, making rigorous purity assessment and impurity profiling a critical aspect of quality control in research, development, and manufacturing. This guide provides a detailed framework of analytical methodologies for the comprehensive purity assessment of TFMPs, emphasizing an orthogonal approach that combines chromatographic separation with spectroscopic identification and quantification. We present field-proven protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, alongside strategies for impurity identification using Mass Spectrometry (MS).

The Impurity Landscape in Trifluoromethylpyridine Synthesis

A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. The manufacturing of TFMPs often involves high-temperature, multi-step reactions, including chlorination and fluorination of picoline precursors.[1][3] This can generate a complex mixture of related substances.

Common Impurity Classes:

-

Positional Isomers: During substitution reactions on the pyridine ring, isomers are frequently formed. For example, the synthesis of 2-chloro-5-(trifluoromethyl)pyridine might also produce 2-chloro-3-(trifluoromethyl)pyridine as a minor product.[1] These isomers often have very similar physical properties, presenting a significant separation challenge.[4]

-

Reaction Intermediates: Incomplete fluorination of a trichloromethyl precursor can leave residual impurities such as 2,3-dichloro-5-(chlorodifluoromethyl)pyridine or 2,3-dichloro-5-(dichlorofluoromethyl)pyridine.[3]

-

Over-reacted By-products: Aggressive reaction conditions can lead to the formation of multi-chlorinated or other over-substituted pyridine derivatives.[1]

-

Starting Materials & Reagents: Unconsumed precursors like picoline derivatives or other reagents may be present in the final product.

A successful purity method must be able to separate and detect all these potential impurities. Relying on a single analytical technique is often insufficient; therefore, an orthogonal approach, using methods with different separation and detection principles, is required for a comprehensive and reliable assessment.[5][6]

Orthogonal Strategy for Purity Verification

An orthogonal testing strategy leverages multiple analytical techniques with different chemical principles to analyze the same sample attribute (in this case, purity). This approach significantly increases the confidence in the final result, as it is unlikely that a single impurity will co-elute or be masked across multiple, distinct analytical systems.[6][7]

Caption: Orthogonal workflow for comprehensive purity assessment.

Chromatographic Methods: Separation and Relative Purity

Chromatographic techniques are the workhorse for purity analysis, separating the main compound from its impurities based on differential partitioning between a mobile and stationary phase.

Gas Chromatography (GC) for Volatile Impurities and Isomers

GC is exceptionally well-suited for analyzing volatile and thermally stable compounds like many TFMP intermediates and final products.[8] It provides excellent resolution, particularly for separating closely related positional isomers.[4]

Causality Behind Experimental Choices:

-

Detector: A Flame Ionization Detector (FID) is the standard choice for purity assays. It is a robust, universal detector for organic compounds and provides a response that is roughly proportional to the carbon mass, making it suitable for area percent calculations without needing individual standards for every impurity.[8]

-

Column: A mid-polarity stationary phase (e.g., containing trifluoropropyl or cyanopropyl groups, like an AT-210 or DB-1701) is often optimal.[4] Such phases offer different selectivity compared to standard non-polar phases (like DB-1 or DB-5), which is crucial for resolving positional isomers that may have very similar boiling points but different dipole moments.

-

Inlet: A split/splitless inlet is used. For purity assays, a high split ratio (e.g., 50:1 or 100:1) is employed to prevent column overloading and ensure sharp, symmetrical peaks for the main component.

Protocol 3.1.1: Purity Assay by GC-FID

-

System Preparation:

-

Instrument: Gas Chromatograph with FID.

-

Column: AT-210 (or similar), 30 m x 0.32 mm ID, 0.5 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2.0 mL/min).

-

-

Sample Preparation:

-

Accurately weigh ~20 mg of the TFMP sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane, Ethyl Acetate). The final concentration should be ~2 mg/mL.

-

-

Instrumental Parameters:

-

Set Inlet Temperature: 250 °C.

-

Set Injection Volume: 1 µL.

-

Set Split Ratio: 100:1.

-

Oven Program:

-

Initial Temp: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold: Hold at 240 °C for 5 minutes.

-

-

Detector Temperature: 280 °C.

-

-

System Suitability:

-

Inject a known standard or a representative sample five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

-

-

Analysis & Calculation:

-

Inject the prepared sample.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

| Parameter | Typical Value / Condition | Rationale |

| Column | Mid-polarity (e.g., AT-210, DB-1701) | Provides unique selectivity for resolving positional isomers.[4] |

| Detector | Flame Ionization Detector (FID) | Robust, universal carbon-based response suitable for area % purity.[8] |

| Carrier Gas | Helium / Hydrogen | Inert gases that provide efficient chromatography. |

| Oven Program | Temperature Gradient (e.g., 60-240°C) | Separates compounds based on boiling point and column interaction. |

| Split Ratio | High (e.g., 100:1) | Prevents overloading by the main component, ensuring sharp peaks. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, ideal for analyzing compounds that are non-volatile, thermally labile, or highly polar.[9] Reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, is the most common mode.[10][11]

Causality Behind Experimental Choices:

-

Column: A C18-bonded silica column is the universal starting point for RP-HPLC method development, separating molecules primarily based on hydrophobicity.[12]

-

Detector: A Diode Array Detector (DAD) or UV-Vis detector is standard. DAD provides the added advantage of acquiring a UV spectrum for each peak, which can be used to assess peak purity and aid in preliminary identification.[13]

-

Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent (acetonitrile or methanol) is used.[11] For basic compounds like pyridines, adding a buffer (e.g., ammonium formate) or an acid (e.g., formic or trifluoroacetic acid) to the mobile phase is critical. This maintains a consistent pH, suppressing the interaction of the protonated basic nitrogen with residual acidic silanols on the column, thereby preventing poor peak shape (tailing).[9]

Protocol 3.2.1: Impurity Profiling by RP-HPLC-UV

-

System Preparation:

-

Instrument: HPLC with UV/DAD detector.

-

Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of the TFMP sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. The final concentration should be ~0.2 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter.

-

-

Instrumental Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (or an appropriate wavelength for the analyte's chromophore).

-

Gradient Program:

-

0-20 min: 10% B to 90% B.

-

20-25 min: Hold at 90% B.

-

25-26 min: 90% B to 10% B.

-

26-30 min: Hold at 10% B (re-equilibration).

-

-

-

System Suitability:

-

Inject a standard solution five times. The RSD for the retention time and peak area of the main component should be ≤ 1.0% and ≤ 2.0%, respectively.

-

-

Analysis:

-

Inject the prepared sample and record the chromatogram.

-

Analyze the impurity profile, reporting impurities by their retention time and area percent relative to the main peak. Use the DAD to check for peak purity.

-

| Parameter | Typical Value / Condition | Rationale |

| Column | C18 Bonded Silica | Workhorse for reversed-phase; separates based on hydrophobicity.[12] |

| Detector | Diode Array Detector (DAD) | Provides quantitative data and UV spectra for peak purity assessment.[13] |

| Mobile Phase | Water/Acetonitrile with Acid Modifier | Acid controls ionization of the pyridine nitrogen, ensuring good peak shape.[9] |

| Mode | Gradient Elution | Allows for the separation of compounds with a wide range of polarities. |

Spectroscopic Methods: Identification and Absolute Purity

While chromatography separates components, spectroscopy is required for definitive structural identification and absolute quantification.

Mass Spectrometry (MS) for Impurity Identification

MS is an indispensable tool for identifying unknown impurities.[14] When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides the molecular weight and fragmentation pattern of each separated component, allowing for structural elucidation.[15][16] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can provide an elemental composition for an unknown impurity.[14]

Caption: Workflow for impurity identification using GC-MS.

Quantitative NMR (qNMR) for Absolute Purity

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[17][18] The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[19] By adding a known amount of a certified internal standard to a known amount of the TFMP sample, the purity can be calculated with high precision and accuracy.

For trifluoromethylpyridines, both ¹H and ¹⁹F NMR can be used. ¹⁹F qNMR is particularly advantageous as the spectra are often simpler, have a wide chemical shift range, and lack the solvent and water peaks that can complicate ¹H NMR.[20]

Causality Behind Experimental Choices:

-

Internal Standard: The standard must be of high, certified purity, stable, and have signals that do not overlap with any signals from the analyte or impurities. For ¹⁹F qNMR, a compound like trifluoroacetic acid or 1,4-dibromo-2,3,5,6-tetrafluorobenzene can be used.[20]

-

Relaxation Delay (D1): This is the most critical parameter for accurate quantification. The delay between scans must be long enough (typically 5-7 times the longest T₁ relaxation time of both the analyte and standard) to ensure all nuclei have fully relaxed. An insufficient delay will lead to signal saturation and inaccurate integrals, invalidating the result.[20]

-

Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d₆ is a common choice due to its high solubilizing power.[20]

Protocol 4.2.1: Absolute Purity by ¹⁹F qNMR

-

Preparation:

-

Accurately weigh ~20 mg of the TFMP sample (mass_analyte) into a clean vial.

-

Accurately weigh ~15 mg of a certified internal standard (e.g., trifluoroacetic acid, mass_std) into the same vial.

-

Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a high-precision NMR tube.

-

-

Data Acquisition:

-

Instrument: NMR Spectrometer (≥ 400 MHz).

-

Nucleus: ¹⁹F (with ¹H decoupling).

-

Key Parameters:

-

Relaxation Delay (D1): ≥ 20 seconds (must be optimized based on T₁ measurements).[20]

-

Number of Scans (NS): ≥ 16 (increase for better signal-to-noise).

-

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the spectrum.

-

Carefully integrate a well-resolved, unique signal for the analyte (Int_analyte) and a signal for the internal standard (Int_std).

-

-

Purity Calculation:

-

Use the following formula to calculate the molar purity of the analyte:[17] Purity (% w/w) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (mass_std / mass_analyte) * Purity_std

-

Where:

-

Int = Integral area

-

N = Number of fluorine atoms for the integrated signal (e.g., 3 for a -CF₃ group)

-

MW = Molecular Weight

-

mass = Weighed mass

-

Purity_std = Purity of the internal standard (from its certificate)

-

-

Method Validation

All analytical methods used for quality control must be validated to ensure they are suitable for their intended purpose.[21] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[22][23][24] Key validation characteristics include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).[21]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[22]

-

Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[22]

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Conclusion

The purity assessment of trifluoromethylpyridines requires a multi-faceted, orthogonal analytical approach to ensure product quality and safety. A combination of high-resolution GC for volatile impurities and isomers, and gradient RP-HPLC for a broader impurity profile, provides a comprehensive separation strategy. These relative purity methods must be complemented by definitive spectroscopic techniques. Hyphenated mass spectrometry (GC-MS, LC-MS) is essential for the structural identification of unknown impurities, while qNMR serves as a primary method for determining absolute purity with high precision and traceability. By integrating these techniques and adhering to rigorous validation standards, researchers and drug development professionals can establish a high degree of confidence in the purity and overall quality of their trifluoromethylpyridine-containing materials.

References

-

Okamoto, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

- EP0110690A1 - Preparation of (trifluoromethyl)pyridines.

-

Pesek, J. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

-

Patel, P. N., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Sterling Pharma Solutions. (2023). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

-

Tawfik, E. A., et al. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Scientifica. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

-

Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

- EP3608309B1 - Method for purifying trifluoromethylpyridine compound.

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

-

Phenomenex. (2023). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

-